3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
Compound 25, also known as a selective, CNS-penetrant, ATP-competitive LRRK2 inhibitor, was developed by Merck & Co. This compound was designed to inhibit leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson’s disease. The molecule features a unique “bow-tie” spirocyclopropyl group and a non-classical C-H hinge binder, which significantly enhance its potency and overall properties .
Chemical Reactions Analysis
Compound 25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of LRRK2 and its effects on cellular processes.
Biology: Investigated for its role in modulating cellular signaling pathways and its potential therapeutic effects in neurodegenerative diseases.
Medicine: Explored as a potential treatment for Parkinson’s disease due to its ability to inhibit LRRK2.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic agents.
Mechanism of Action
Compound 25 exerts its effects by selectively inhibiting LRRK2. The inhibition of LRRK2 disrupts its kinase activity, leading to the modulation of downstream signaling pathways involved in cellular processes such as autophagy, inflammation, and neuronal survival. The molecular targets and pathways involved include the ATP-binding site of LRRK2 and associated signaling proteins .
Comparison with Similar Compounds
Compound 25 is unique due to its “bow-tie” spirocyclopropyl group and non-classical C-H hinge binder. Similar compounds include:
MLi-2: Another LRRK2 inhibitor with a different chemical structure.
HRO761: An oral allosteric WRN helicase inhibitor aimed at treating MSI-high and dMMR tumors.
STX-478: A wild-type-sparing, oral, CNS-penetrant, novel allosteric inhibitor of mutant phosphatidylinositol-3 kinase α (PI3Kα)
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific targets.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(1-cyclobutylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-15(3-1)22-8-6-13(7-9-22)10-18-20-19(21-25-18)14-4-5-16-17(11-14)24-12-23-16/h4-5,11,13,15H,1-3,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGQONNRRWKPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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